molecular formula C20H26O4 B4773729 7,9-Dibutoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

7,9-Dibutoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

Cat. No.: B4773729
M. Wt: 330.4 g/mol
InChI Key: YHRLQWBUPLUPBF-UHFFFAOYSA-N
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Description

7,9-Dibutoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is a synthetic chromen-4-one derivative characterized by a fused cyclopentane ring and two butoxy (-O-C₄H₉) substituents at positions 7 and 9 (Figure 1). The core cyclopenta[c]chromen-4-one scaffold is structurally related to naturally occurring flavonoids but modified to enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

7,9-dibutoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-3-5-10-22-14-12-17(23-11-6-4-2)19-15-8-7-9-16(15)20(21)24-18(19)13-14/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRLQWBUPLUPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dibutoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a cyclopenta[c]chromen precursor, which undergoes butoxylation at the 7 and 9 positions. The reaction conditions often include the use of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7,9-Dibutoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce more saturated chromen derivatives .

Scientific Research Applications

7,9-Dibutoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,9-Dibutoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Substituents (Positions 7, 9) Molecular Formula Key Inferred Properties References
7,9-Dibutoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one Butoxy C₂₁H₂₈O₄ High lipophilicity, low water solubility N/A
7,9-Bis(4-fluorobenzyloxy)-... 4-Fluorobenzyloxy C₂₇H₂₀F₂O₄ Moderate lipophilicity, aromatic π-π interactions
7,9-Bis(2-chloro-benzyloxy)-... 2-Chlorobenzyloxy C₂₆H₂₀Cl₂O₄ Electron-withdrawing, enhanced stability
7,9-Bis(3-methyl-benzyloxy)-... 3-Methylbenzyloxy C₂₇H₂₆O₄ Steric hindrance, reduced metabolic degradation
7,9-Bis(2-methylprop-2-enoxy)-... Allyloxy C₂₀H₂₂O₄ Reactive double bonds, potential for polymerization

Key Observations :

  • Lipophilicity : Butoxy substituents (target compound) confer higher lipophilicity than benzyloxy derivatives (e.g., 4-fluorobenzyloxy in ), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Steric Effects : Bulky substituents like 3-methylbenzyloxy () may hinder enzyme binding, whereas smaller groups like allyloxy () could increase reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7,9-Dibutoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Reactant of Route 2
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7,9-Dibutoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

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